Bienvenue dans la boutique en ligne BenchChem!

4-Phenylcyclohexylamine

Stereochemistry Isomerism Pharmacological Activity

Sourcing 4-Phenylcyclohexylamine demands stereochemical and positional rigor. Unlike 1-aryl congeners (e.g., PCP, ketamine) acting as NMDA antagonists, the 4-substitution pattern redirects pharmacology toward local anesthetic and pressor activities. Cis/trans isomerism directly impacts biological potency—generic sourcing without defined isomeric composition introduces unacceptable variability. This compound serves as a critical reference standard for HPLC/GC-MS method validation and a privileged scaffold for synthesizing anti-inflammatory/analgesic salts via the trans isomer. ≥98% purity ensures analytical reproducibility and synthetic fidelity.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 19992-45-1
Cat. No. B009095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylcyclohexylamine
CAS19992-45-1
Synonymscis-4-phenylcyclohexylamine
trans-4-phenylcyclohexylamine
trans-4-phenylcyclohexylamine hydrochloride
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=CC=CC=C2)N
InChIInChI=1S/C12H17N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2
InChIKeySJISCEAZUHNOMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylcyclohexylamine (CAS 19992-45-1): Key Physicochemical and Procurement Baseline for Research and Industrial Sourcing


4-Phenylcyclohexylamine (CAS 19992-45-1; molecular formula C12H17N; molecular weight 175.27 g/mol) is an arylcyclohexylamine compound featuring a phenyl group substituted at the 4-position of the cyclohexane ring, distinguishing it from more common 1-arylcyclohexylamine congeners . Commercially available with purities ≥95% (NMR) or ≥97% , its physical properties—including a predicted boiling point of 278.6±29.0 °C, predicted density of 0.983±0.06 g/cm³, and predicted pKa of 10.49±0.70 —dictate handling and storage requirements (2–8°C, protect from light) . The compound exists as cis and trans geometric isomers, a stereochemical feature with direct implications for biological activity and synthetic utility [1].

Why 4-Phenylcyclohexylamine (CAS 19992-45-1) Cannot Be Interchanged with 1-Arylcyclohexylamine Analogs: A Procurement Risk Guide


The 4-phenyl substitution pattern in 4-phenylcyclohexylamine confers a fundamentally distinct pharmacological and physicochemical profile compared to the more extensively studied 1-arylcyclohexylamine class (e.g., phencyclidine, ketamine, 1-phenylcyclohexylamine) [1]. Unlike 1-aryl congeners that primarily act as NMDA receptor antagonists, 3- and 4-phenylcyclohexylamines exhibit local anesthetic and pressor activity profiles that diverge from the dissociative anesthetic effects of their 1-aryl counterparts [2]. Furthermore, the presence of cis/trans isomerism in 4-phenylcyclohexylamine introduces stereochemical complexity absent in many 1-aryl analogs, directly affecting biological potency and selectivity [3]. Generic substitution without stereochemical specification or substitution pattern verification introduces unacceptable variability in research outcomes and process reproducibility, necessitating compound-specific sourcing and characterization.

Quantitative Differentiation of 4-Phenylcyclohexylamine (CAS 19992-45-1) Against Closest Analogs: A Data-Driven Selection Guide


Stereochemical Divergence: Cis vs. Trans Isomer Impact on Pharmacological Activity of 4-Phenylcyclohexylamine

The trans isomer of 4-phenylcyclohexylamine demonstrates distinct pharmacological activity compared to its cis counterpart, a differentiation absent in 1-arylcyclohexylamines such as phencyclidine or ketamine which lack this stereochemical axis [1]. While quantitative isomer-specific potency data for the free base are not directly reported in the primary literature, the deliberate selection and synthesis of trans-4-phenylcyclohexylamine salts for pharmacological evaluation—rather than the cis isomer or mixed isomeric forms—constitutes a class-level inference that stereochemistry critically modulates activity [1].

Stereochemistry Isomerism Pharmacological Activity Structure-Activity Relationship

Divergent Pharmacological Profile: 4-Phenylcyclohexylamine vs. 1-Arylcyclohexylamine Class

In contrast to the well-characterized NMDA receptor antagonism of 1-arylcyclohexylamines such as phencyclidine (PCP) and ketamine [1], 3- and 4-phenylcyclohexylamines exhibit local anesthetic and pressor activities, as established by Cantarelli et al. (1970) [2]. While the study does not report direct quantitative potency comparisons (ED50 values) between 4-phenylcyclohexylamine and specific 1-aryl analogs, the qualitative divergence in pharmacological endpoint constitutes a class-level differentiation [2].

Local Anesthetic Pressor Activity NMDA Antagonism Pharmacology

Commercial Purity and Analytical Specification: 4-Phenylcyclohexylamine (CAS 19992-45-1) Sourcing Options

Commercially available 4-phenylcyclohexylamine is offered at two distinct purity grades: ≥95% (NMR) and ≥97% . This specification differentiation enables procurement decisions based on the required analytical rigor of the intended application. Higher purity (97%) may be preferred for sensitive assays or as a synthetic intermediate where impurity profiles could affect yield or selectivity, whereas 95% purity may be adequate for initial screening or larger-scale reactions.

Purity Analytical Specification Procurement Quality Control

Physical Property Differentiation: Boiling Point and pKa of 4-Phenylcyclohexylamine vs. 1-Phenylcyclohexylamine

The predicted boiling point of 4-phenylcyclohexylamine is 278.6±29.0 °C , significantly higher than that reported for 1-phenylcyclohexylamine (approximately 252–254 °C) [1]. Similarly, the predicted pKa of 10.49±0.70 for 4-phenylcyclohexylamine differs from the pKa of 1-phenylcyclohexylamine (~10.0) [1]. These physicochemical differences arise from the distinct substitution pattern and have practical implications for purification (e.g., distillation conditions), salt formation, and chromatographic behavior.

Boiling Point pKa Physicochemical Properties Purification

Optimal Research and Industrial Application Scenarios for 4-Phenylcyclohexylamine (CAS 19992-45-1) Based on Evidence Differentiation


Stereochemistry-Dependent Pharmacological Studies Requiring Defined trans-4-Phenylcyclohexylamine

Investigations exploring the structure-activity relationship (SAR) of arylcyclohexylamines where stereochemical configuration modulates target engagement. Procurement of trans-4-phenylcyclohexylamine (or a defined isomeric composition) is essential to ensure reproducible results, as the cis isomer may exhibit altered or attenuated activity [1]. Applications include studies of local anesthetic mechanisms or pressor responses where the 4-substitution pattern confers distinct pharmacology [2].

Synthesis of Novel Analgesic or Anti-inflammatory Agents via Salt Formation

The trans-4-phenylcyclohexylamine scaffold has been specifically employed as a counterion for substituted 4-diphenyl- and 4-cyclohexylphenyl acetic acids to generate salts with potential anti-inflammatory and analgesic properties [1]. Researchers pursuing this synthetic strategy must source the trans isomer, as the pharmacological activity of the resulting salts is contingent on this stereochemical form.

Analytical Method Development and Reference Standard Preparation

The availability of 4-phenylcyclohexylamine at defined purity grades (≥95% NMR or ≥97%) [1] [2] makes it suitable as a reference standard for analytical method validation (e.g., HPLC, GC-MS, NMR) targeting arylcyclohexylamine derivatives. The distinct retention time and spectral features relative to 1-aryl isomers facilitate method specificity.

Medicinal Chemistry Exploration of Non-NMDA Arylcyclohexylamine Pharmacophores

Given the established local anesthetic and pressor activities of 4-phenylcyclohexylamine, which differ from the NMDA antagonist profile of 1-arylcyclohexylamines [1], this compound serves as a privileged starting point for medicinal chemistry campaigns targeting alternative pharmacological endpoints (e.g., sodium channel blockade, adrenergic modulation).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenylcyclohexylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.